Desmethyl Levofloxacin-d8 Hydrochloride Desmethyl Levofloxacin-d8 Hydrochloride An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Brand Name: Vulcanchem
CAS No.: 1217677-38-7
VCID: VC0196651
InChI: InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2;
SMILES: CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Molecular Formula: C17H11D8ClFN3O4
Molecular Weight: 391.85

Desmethyl Levofloxacin-d8 Hydrochloride

CAS No.: 1217677-38-7

Cat. No.: VC0196651

Molecular Formula: C17H11D8ClFN3O4

Molecular Weight: 391.85

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyl Levofloxacin-d8 Hydrochloride - 1217677-38-7

CAS No. 1217677-38-7
Molecular Formula C17H11D8ClFN3O4
Molecular Weight 391.85
IUPAC Name (2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2;
SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Appearance White Solid to Pale Yellow Solid
Melting Point >271°C (dec.)

Chemical Identity and Structure

Basic Properties

Desmethyl Levofloxacin-d8 Hydrochloride is characterized by specific molecular properties that distinguish it from related fluoroquinolone compounds. The compound is registered in chemical databases with PubChem CID 46781175 and was first added to the database on July 26, 2010, with the most recent update on February 22, 2025 . This deuterated compound has a molecular weight of 391.8 g/mol , reflecting the incorporation of eight deuterium atoms and hydrochloride salt formation.

Nomenclature and Identification

The compound is identified by several synonyms in scientific literature and chemical databases:

  • Desmethyl Levofloxacin-d8 Hydrochloride

  • 1217677-38-7 (CAS Number)

  • (2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

  • Desmethyl Levofloxacin-d8 (hydrochloride)

  • HY-135389S

Structural Features and Relationships

Molecular Structure

Desmethyl Levofloxacin-d8 Hydrochloride is derived from levofloxacin through two key modifications: removal of the methyl group from the piperazine ring (desmethylation) and replacement of eight hydrogen atoms with deuterium atoms (deuteration) at positions 2,2,3,3,5,5,6,6 of the piperazine ring, followed by hydrochloride salt formation. This structure maintains the core fluoroquinolone tricyclic system while incorporating these modifications for research purposes.

Relationship to Parent Compounds

The compound has a defined relationship to both non-deuterated and parent compounds:

CompoundMolecular WeightKey Structural DifferencesCID
Desmethyl Levofloxacin-d8 Hydrochloride391.8 g/molDeuterated, desmethylated, HCl salt46781175
Desmethyl Levofloxacin-d8Not specified in resultsParent compound without HCl46781176
Levofloxacin-d8369.4 g/molContains methyl group on piperazine ring46782054
Desmethyl Levofloxacin Hydrochloride383.8 g/molNon-deuterated analog71315760

Desmethyl Levofloxacin-d8 Hydrochloride is part of a family of related compounds that share the core fluoroquinolone structure but differ in specific modifications. The parent compound is Desmethyl Levofloxacin-d8 (PubChem CID 46781176) , while the non-deuterated variant is Desmethyl Levofloxacin Hydrochloride (PubChem CID 71315760) .

Applications in Pharmaceutical Research

Metabolite Studies

As a deuterated analog of a known metabolite of levofloxacin, Desmethyl Levofloxacin-d8 Hydrochloride serves a critical role in metabolic studies. The compound functions as a synthetic version of the N-desmethyl metabolite of levofloxacin, with deuterium labeling that allows for differentiation between exogenous and endogenous compounds in biological matrices. This property makes it invaluable for:

  • Tracking metabolic pathways of levofloxacin

  • Quantifying metabolite formation in pharmacokinetic studies

  • Investigating structure-activity relationships of metabolites

  • Validating analytical methods for metabolite detection

Analytical Applications

The deuterium labeling in Desmethyl Levofloxacin-d8 Hydrochloride creates distinct mass spectrometric properties that make this compound particularly valuable as an internal standard in analytical methods. The compound's utility extends to:

  • Development of liquid chromatography-mass spectrometry (LC-MS) methods for fluoroquinolone detection

  • Quantification of levofloxacin and its metabolites in biological samples

  • Method validation for pharmaceutical quality control

  • Bioequivalence studies requiring precise quantitation

The strategic deuteration allows for co-elution with non-deuterated analogs while maintaining distinct mass spectrometric detection, making it ideal for accurate quantification in complex matrices.

Comparison with Related Fluoroquinolones

Structural Comparison

Desmethyl Levofloxacin-d8 Hydrochloride belongs to the fluoroquinolone class of compounds, sharing structural similarities with several clinically relevant antibiotics. The following table presents comparative analysis with related compounds:

CompoundKey FeaturesDifferentiating Aspects
LevofloxacinBroad-spectrum antibiotic; inhibits bacterial DNA synthesisNon-deuterated, contains methyl group on piperazine ring
OfloxacinEffective against Gram-negative bacteriaRacemic mixture; different spectrum of activity
MoxifloxacinEnhanced activity against anaerobic bacteriaDifferent substitution pattern; longer half-life
CiprofloxacinEffective against Pseudomonas aeruginosaDifferent core structure; different side chain patterns

The uniqueness of Desmethyl Levofloxacin-d8 Hydrochloride lies in its specific deuteration pattern, which provides distinct analytical advantages while maintaining structural similarity to pharmacologically active compounds.

Pharmacodynamic Implications

Though primarily designed as a research tool rather than a therapeutic agent, the structural modifications in Desmethyl Levofloxacin-d8 Hydrochloride potentially affect its pharmacodynamic properties:

  • The desmethylation may alter binding affinity to bacterial topoisomerases

  • Deuteration typically has minimal effect on pharmacological activity but can influence metabolic stability

  • The hydrochloride salt formation impacts solubility and bioavailability properties

Pharmacological Properties

Mechanism of Action

As a derivative of levofloxacin, Desmethyl Levofloxacin-d8 Hydrochloride likely maintains the core mechanism of action characteristic of fluoroquinolone antibiotics. This mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacterial cells. The inhibition of these enzymes leads to disruption of bacterial reproduction and eventual cell death.

Impact of Deuteration

The deuteration in Desmethyl Levofloxacin-d8 Hydrochloride provides several pharmacokinetic advantages:

These properties make the compound particularly valuable for studying drug metabolism and distribution patterns without significantly altering the core pharmacological profile of the parent compound.

Synthetic and Analytical Considerations

Analytical Characterization

Proper characterization of Desmethyl Levofloxacin-d8 Hydrochloride requires multiple analytical techniques:

  • Mass spectrometry for confirmation of deuterium incorporation and molecular weight

  • Nuclear magnetic resonance (NMR) spectroscopy for structural verification

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Infrared spectroscopy for functional group identification

These techniques collectively ensure the identity, purity, and structural integrity of the compound for research applications.

Current Research Status and Future Directions

Recent Developments

The most recent database update for Desmethyl Levofloxacin-d8 Hydrochloride occurred on February 22, 2025 , indicating ongoing research interest in this compound. Current research applications likely focus on:

  • Advanced pharmacokinetic modeling of fluoroquinolone antibiotics

  • Development of improved bioanalytical methods

  • Investigation of structure-metabolism relationships

  • Comparative studies of deuterated versus non-deuterated drug behavior

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